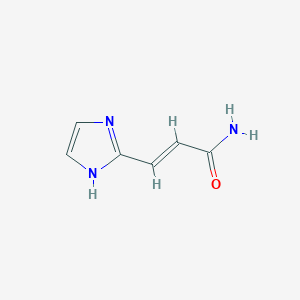

(2E)-3-(1H-imidazol-2-yl)prop-2-enamide

描述

属性

IUPAC Name |

(E)-3-(1H-imidazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5(10)1-2-6-8-3-4-9-6/h1-4H,(H2,7,10)(H,8,9)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLRNQYQHPROMR-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C=CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N1)/C=C/C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2e 3 1h Imidazol 2 Yl Prop 2 Enamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insight into the functional groups and bonding arrangements within a molecule. By analyzing the absorption or scattering of light corresponding to the vibrational modes of specific bonds, a molecular fingerprint can be established.

FT-IR spectroscopy is a powerful tool for identifying the primary functional groups present in (2E)-3-(1H-imidazol-2-yl)prop-2-enamide. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected FT-IR absorption bands include:

N-H Stretching: The imidazole (B134444) ring and the primary amide group both contain N-H bonds. These typically appear as a broad band in the region of 3400-3100 cm⁻¹. The imidazole N-H stretch is often observed as a sharp to broad peak around 3150 cm⁻¹, while the amide N-H₂ group is expected to show two bands (symmetric and asymmetric stretches) in the 3350-3180 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring are anticipated above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹. The vinylic C-H stretches of the prop-2-enamide backbone are also expected in this region.

C=O Stretching (Amide I Band): This is one of the most characteristic bands in the spectrum. For an α,β-unsaturated amide, the carbonyl (C=O) stretching vibration is expected to appear in the range of 1680-1660 cm⁻¹. This frequency is slightly lower than that of a saturated amide due to the conjugation with the C=C double bond. For instance, related α,β-unsaturated carbonyl compounds like (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one show a sharp carbonyl stretch at 1663 cm⁻¹. mdpi.com

N-H Bending (Amide II Band): This band arises from the in-plane bending of the N-H bond of the amide group and is typically found between 1650 and 1580 cm⁻¹. semanticscholar.org

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bond in the propenamide chain and the carbon-nitrogen double bonds within the imidazole ring are expected in the 1650-1500 cm⁻¹ region.

C-N Stretching: The stretching vibration of the amide C-N bond typically appears in the 1400-1200 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Imidazole & Amide | 3400 - 3100 |

| C-H Stretch | Imidazole & Vinyl | 3100 - 3000 |

| C=O Stretch (Amide I) | α,β-Unsaturated Amide | 1680 - 1660 |

| N-H Bend (Amide II) | Primary Amide | 1650 - 1580 |

| C=C / C=N Stretch | Alkene & Imidazole | 1650 - 1500 |

FT-Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds. This makes it particularly useful for observing the C=C bond of the propenamide backbone and the symmetric vibrations of the imidazole ring.

Key expected FT-Raman signals include:

C=C Stretching: A strong band corresponding to the conjugated C=C double bond is expected in the 1650-1600 cm⁻¹ region.

Imidazole Ring Vibrations: The symmetric "ring breathing" modes of the imidazole ring are often prominent in the Raman spectrum and can be found in the 1500-1300 cm⁻¹ region.

C-H Stretching: Similar to FT-IR, C-H stretching vibrations for both the imidazole ring and the vinyl group are expected around 3100-3000 cm⁻¹. ijstr.org

A combined analysis of both FT-IR and FT-Raman spectra allows for a more complete assignment of the fundamental vibrational modes. The principle of mutual exclusion, which applies to centrosymmetric molecules, does not apply here due to the molecule's lower symmetry. Therefore, many vibrations will be active in both spectra, though their relative intensities will differ. For example, the C=O stretch will be very strong in the IR spectrum but weaker in the Raman, whereas the C=C stretch will be more intense in the Raman spectrum. Detailed assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies that are then compared to experimental data. semanticscholar.orgijstr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the most powerful method for elucidating the precise connectivity and stereochemistry of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected signals for this compound:

Imidazole N-H Proton: This proton typically appears as a very broad singlet at a downfield chemical shift, often >10 ppm, due to hydrogen bonding and exchange phenomena.

Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as two distinct, often broad, singlets in the range of 7.0-8.5 ppm.

Imidazole Ring Protons: The two protons on the imidazole ring (at positions 4 and 5) are expected to appear as singlets or narrow doublets in the aromatic region, typically between 7.0 and 8.0 ppm.

Vinylic Protons (-CH=CH-): The two protons on the C=C double bond are diastereotopic and will appear as two distinct doublets. The proton attached to the carbon adjacent to the carbonyl group (α-proton) is expected around 6.5-7.0 ppm, while the proton attached to the carbon adjacent to the imidazole ring (β-proton) will be further downfield, likely 7.5-8.0 ppm. A key diagnostic feature is the coupling constant (J-value) between these two protons, which for a trans (E) configuration, is typically large, in the range of 15-18 Hz. mdpi.com

Table 2: Expected ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole N-H | > 10 | broad singlet | - |

| Amide -NH₂ | 7.0 - 8.5 | two broad singlets | - |

| Imidazole C4-H, C5-H | 7.0 - 8.0 | singlets / doublets | - |

| Vinyl β-H (Im-CH=) | 7.5 - 8.0 | doublet | 15 - 18 |

| Vinyl α-H (=CH-CO) | 6.5 - 7.0 | doublet | 15 - 18 |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Expected signals for this compound:

Amide Carbonyl Carbon (-C=O): This carbon is expected to resonate in the downfield region, typically between 165-170 ppm.

Imidazole Ring Carbons: The carbon atom situated between the two nitrogen atoms (C2) is expected around 145 ppm. The other two carbons (C4 and C5) are typically found in the 115-130 ppm range. However, obtaining clear signals for imidazole carbons can be challenging. Due to rapid proton exchange (tautomerization) on the nitrogen atoms, the signals for C4 and C5 can become very broad or even undetectable in standard ¹³C NMR spectra recorded in solution. mdpi.com

Vinylic Carbons (-CH=CH-): The two carbons of the double bond are expected in the 120-140 ppm region.

Total Carbons: The molecule has 6 carbon atoms, and under ideal conditions, 6 distinct signals would be expected in the ¹³C NMR spectrum.

Table 3: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Amide C=O | 165 - 170 |

| Imidazole C2 | ~ 145 |

| Vinylic Carbons (Cα, Cβ) | 120 - 140 |

| Imidazole C4, C5 | 115 - 130 (may be broad) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm its nominal molecular mass of 137 Da.

The fragmentation of this molecule under electron impact (EI) or collision-induced dissociation (CID) is expected to follow characteristic pathways dictated by the functional groups present—namely the imidazole ring, the α,β-unsaturated system, and the primary amide.

Key Expected Fragmentation Pathways:

α-Cleavage at the Amide: A common fragmentation for primary amides is the cleavage of the bond adjacent to the carbonyl group. This can lead to the loss of the amide group as a neutral radical (•CONH₂) or the formation of a key ion at m/z 44, corresponding to [CONH₂]⁺. nih.gov

Cleavage of the Amide Bond: The N-CO bond can break, leading to the formation of a stable acylium cation. nih.gov This is particularly favorable in α,β-unsaturated amides due to the stability conferred by the extended conjugation. nih.gov

Imidazole Ring Fission: The imidazole ring itself can undergo characteristic fragmentation, typically involving the sequential loss of neutral molecules like hydrogen cyanide (HCN). researchgate.netpublish.csiro.au This process often begins after an initial cleavage elsewhere in the molecule.

Cleavage of the Propene Chain: Scission of the bonds within the three-carbon chain connecting the imidazole ring and the amide group can occur, leading to various fragment ions.

A summary of the plausible major fragments for this compound is presented in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 137 | [C₆H₇N₃O]⁺ | Molecular Ion (M⁺) |

| 120 | [C₆H₆N₂O]⁺ | Loss of NH₃ |

| 94 | [C₄H₄N₂CO]⁺ | Loss of •CONH₂ followed by rearrangement |

| 68 | [C₃H₄N₂]⁺ | Imidazole radical cation |

| 44 | [CONH₂]⁺ | Amide cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with extremely high precision (typically to within 5 ppm). youtube.com This technique distinguishes between compounds that may have the same nominal mass but different chemical formulas.

The molecular formula for this compound is C₆H₇N₃O. The theoretical exact mass of the neutral molecule and its common adducts can be calculated using the masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915). missouri.edu HRMS analysis would be expected to yield an experimental mass that closely matches these calculated values, thereby confirming the elemental formula.

| Ion/Adduct | Formula | Calculated Exact Mass (Da) |

| [M]⁺ | [C₆H₇N₃O]⁺ | 137.05891 |

| [M+H]⁺ | [C₆H₈N₃O]⁺ | 138.06619 |

| [M+Na]⁺ | [C₆H₇N₃ONa]⁺ | 160.04813 |

| [M+K]⁺ | [C₆H₇N₃OK]⁺ | 176.02207 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net

As of this writing, a published crystal structure for this compound has not been found in publicly accessible databases. However, a crystallographic study would be expected to provide the data outlined in the illustrative table below. The analysis would likely reveal a largely planar conformation due to the sp² hybridization of the atoms in the conjugated system. Furthermore, significant intermolecular hydrogen bonding would be anticipated, involving the N-H groups of the imidazole ring and the amide, as well as the amide carbonyl oxygen, leading to the formation of extended supramolecular networks. mdpi.com

| Parameter | Expected Information/Value |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Molecules per Unit Cell (Z) | Integer value (e.g., 4) |

| Key Bond Lengths (Å) | C=C, C-N, C=O |

| **Key Bond Angles (°) ** | Angles defining molecular geometry |

| Torsion Angles (°) | Describing planarity and conformation |

| Hydrogen Bonds | Donor-H···Acceptor distances (Å) and angles (°) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the molecule's chromophore—the part of the molecule responsible for light absorption.

The structure of this compound contains a conjugated system comprising the imidazole ring, the ethylenic double bond, and the carbonyl group of the amide. This extended π-system is expected to give rise to strong absorption in the UV region due to π → π* transitions. youtube.com Compared to simpler imidazoles, which absorb near 209 nm, the extended conjugation in this molecule is expected to cause a bathochromic shift (a shift to a longer wavelength). mdpi.com For instance, imidazole-2-carbaldehyde shows a characteristic absorption peak at 280 nm. mdpi.com The additional conjugated double bond in this compound would likely push this absorption to an even longer wavelength.

A secondary, lower intensity absorption corresponding to an n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed.

| Electronic Transition | Involved Orbitals | Expected Wavelength Region (λₘₐₓ) | Expected Intensity |

| π → π | Bonding π orbital to antibonding π orbital | ~280 - 320 nm | High |

| n → π | Non-bonding orbital to antibonding π orbital | > 300 nm | Low |

Computational and Theoretical Investigations of 2e 3 1h Imidazol 2 Yl Prop 2 Enamide

Density Functional Theory (DFT) Calculations

Detailed Density Functional Theory (DFT) calculations for (2E)-3-(1H-imidazol-2-yl)prop-2-enamide are not available in the reviewed scientific literature. While DFT is a standard method for investigating the properties of similar organic molecules, specific findings for this compound have not been reported.

Geometry Optimization and Molecular Conformation Prediction

Specific data on the geometry optimization and predicted molecular conformation of this compound from DFT calculations are not present in the available literature.

Vibrational Frequency Calculations and Theoretical Spectral Interpretation

There are no published reports detailing the theoretical vibrational frequencies or spectral interpretation for this compound.

Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

An analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound, has not been found in the scientific literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound is not available in the reviewed research.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Published data from Natural Bond Orbital (NBO) analysis to describe intramolecular charge transfer and hyperconjugative interactions in this compound could not be located.

Non-Linear Optical (NLO) Properties (First-Order Hyperpolarizability)

There are no available computational studies on the non-linear optical (NLO) properties, such as the first-order hyperpolarizability, for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular vibrations, conformational changes, and interactions with the surrounding environment. For a compound like this compound, MD simulations can reveal how the molecule behaves in different solvents or in the presence of biological macromolecules.

While specific MD simulation data for this compound is not extensively documented in the provided context, the methodology has been applied to similar imidazole-containing compounds to assess their reactive and optoelectronic properties. uantwerpen.be Such simulations typically involve defining a force field, which describes the potential energy of the system, and then simulating the molecular trajectory over a period of time. The resulting data can be analyzed to understand properties like radial distribution functions, which provide insights into the solvation shell around the molecule, and to identify stable and transient molecular conformations.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its relationship to its energy. By mapping the potential energy surface (PES), researchers can identify the most stable conformations (global and local minima) and the energy barriers between them. mdpi.comresearchgate.net This is often achieved by systematically changing specific dihedral angles within the molecule and calculating the corresponding energy.

For imidazole (B134444) derivatives, potential energy surface scans have been effectively used to determine the optimized molecular structure in its equilibrium state. mdpi.comresearchgate.net For instance, in a related study, a PES scan was performed by rotating key dihedral angles to identify the ground state conformation from numerous possibilities. mdpi.com This type of analysis for this compound would likely involve rotating the bonds connecting the imidazole ring, the propenamide group, and the amide substituent to map out the low-energy conformational space.

The table below illustrates the kind of data that can be generated from a conformational analysis, showing the relative energies of different conformers.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| I | 0 | 0.00 |

| II | 60 | 2.50 |

| III | 120 | 1.75 |

| IV | 180 | 0.50 |

| This is a representative table based on general conformational analysis principles. |

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the study of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally.

To understand how this compound might be synthesized or how it participates in chemical reactions, computational methods can be used to map out the entire reaction pathway. researchgate.net This involves identifying the transition states, which are the highest energy points along the reaction coordinate, and the intermediates, which are metastable species formed during the reaction. researchgate.net Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the energies of reactants, products, transition states, and intermediates. researchgate.net The difference in energy between the reactants and the transition state gives the activation energy, a key parameter in determining the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state indeed connects the desired reactants and products. researchgate.net

While no specific studies on allenamide intermediates of this compound were found, the investigation of reaction intermediates is a critical aspect of mechanistic studies. Computational chemistry allows for the characterization of transient species that may not be isolable. Should a reaction involving this compound be proposed to proceed through an allenamide intermediate, computational methods could be used to calculate its geometry, energy, and spectroscopic properties to support or refute its existence.

Theoretical Characterization of Isomers and Related Structural Variants

Computational chemistry provides a robust framework for the theoretical characterization of isomers. For this compound, this would include the study of its (2Z)-isomer and other structural variants. Theoretical calculations can predict the relative stabilities of different isomers by comparing their computed energies. Furthermore, spectroscopic properties such as vibrational frequencies (FT-IR and Raman), and NMR chemical shifts can be calculated and compared with experimental data to confirm the identity of a specific isomer. ijstr.org

For example, a study on a related (Z)-isomer, (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl) prop-2-en-1-one, utilized DFT to investigate its equilibrium geometry, bonding features, and harmonic vibrational frequencies. ijstr.org The calculated geometric parameters, such as bond lengths and bond angles, showed good agreement with experimental data for similar compounds. ijstr.org The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis. ijstr.org The calculated HOMO and LUMO energies also provided insights into the charge transfer within the molecule. ijstr.org

Below is an example of a data table that could be generated from a theoretical characterization of isomers.

| Property | (2E)-isomer | (2Z)-isomer |

| Relative Energy (kcal/mol) | 0.00 | 3.20 |

| Dipole Moment (Debye) | 4.5 | 5.1 |

| HOMO-LUMO Gap (eV) | 5.8 | 5.6 |

| This is a representative table based on general theoretical chemistry principles. |

Chemical Reactivity and Derivatization of 2e 3 1h Imidazol 2 Yl Prop 2 Enamide

Reactions of the Amide Functional Group

The amide functional group in (2E)-3-(1H-imidazol-2-yl)prop-2-enamide is a key site for chemical modification. While stable, it can undergo several characteristic reactions under appropriate conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid, (2E)-3-(1H-imidazol-2-yl)prop-2-enoic acid, and ammonia. This reaction is fundamental for converting the amide to other functional groups.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to an amine. This transformation converts the prop-2-enamide moiety into a prop-2-en-1-amine derivative, offering a pathway to different classes of compounds.

Dehydration: Although less common for primary amides, dehydration to a nitrile is a possible transformation, which would yield (2E)-3-(1H-imidazol-2-yl)prop-2-enenitrile. This requires specific dehydrating agents and conditions.

These reactions allow for the interconversion of the amide group, providing access to a variety of related compounds with different chemical properties and potential biological activities.

Reactions Involving the Stereodefined Alkene Double Bond

The α,β-unsaturated nature of the alkene double bond in this compound makes it susceptible to a range of addition reactions. The electron-withdrawing effect of the adjacent carbonyl group polarizes the double bond, making the β-carbon electrophilic.

Michael Addition: This is a prominent reaction for α,β-unsaturated carbonyl compounds. nih.gov Nucleophiles, particularly soft nucleophiles like thiols (e.g., cysteine), amines, and carbanions, can add to the β-carbon of the alkene. nih.govfrontiersin.org This reaction is crucial in biological contexts, as it can be a mechanism of action or toxicity for acrylamide-containing molecules. nih.gov The reaction with amino groups of amino acids like lysine (B10760008) and histidine is also well-documented. researchgate.net

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This reaction yields 3-(1H-imidazol-2-yl)propanamide, saturating the alkene and altering the molecule's geometry and electronic properties.

Halogenation: Electrophilic addition of halogens (e.g., Br₂, Cl₂) across the double bond can occur, leading to the formation of a dihalo-propanamide derivative. The reaction proceeds through a halonium ion intermediate. utdallas.edu

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This introduces a reactive three-membered ring, which can be opened by various nucleophiles to generate a range of functionalized derivatives.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes to form cyclic adducts, expanding the structural complexity of the molecule.

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Michael Addition | Nucleophiles (e.g., R-SH, R-NH₂) | β-Substituted Propanamide | Forms covalent adducts with biological molecules. nih.govresearchgate.net |

| Catalytic Hydrogenation | H₂, Pd/C | Saturated Propanamide | Removes unsaturation, changes molecular shape. |

| Halogenation | Br₂, Cl₂ | Vicinal Dihalide | Introduces halogens for further functionalization. utdallas.edu |

| Epoxidation | m-CPBA | Epoxide | Creates a reactive intermediate for diverse derivatization. |

Modifications and Substitutions on the 1H-Imidazole Ring

The imidazole (B134444) ring is an aromatic heterocycle with two nitrogen atoms, which imparts it with unique reactivity. It is susceptible to both electrophilic and nucleophilic attack, and the nitrogen atoms can be functionalized. thieme-connect.de

N-Substitution: The pyrrole-like nitrogen (N-1) of the imidazole ring can be readily substituted using various electrophiles. Common reactions include N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and N-arylation. nih.govnih.gov These modifications can significantly alter the steric and electronic properties of the molecule.

Electrophilic Aromatic Substitution: The imidazole ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation. The position of substitution (C-4 or C-5) is influenced by the reaction conditions and the presence of substituents on the ring.

Deprotonation and C-2 Lithiation: The C-2 proton of the imidazole ring is the most acidic and can be removed by a strong base to form an imidazolium (B1220033) anion. This anion can then react with various electrophiles, allowing for the introduction of substituents at the C-2 position. However, in the parent compound, this position is already substituted. Therefore, lithiation would target the C-4 or C-5 positions, enabling the introduction of a wide range of functional groups.

Synthesis of Structural Analogs and Complex Derivatives

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a diverse library of structural analogs and more complex molecular architectures.

By combining the reactions described above, a multitude of analogs can be synthesized. For instance, substituents can be introduced onto the imidazole ring prior to or after the formation of the prop-2-enamide side chain. The amide nitrogen can also be substituted. This allows for systematic exploration of the structure-activity relationship of this class of compounds. Various synthetic methods have been developed for creating libraries of substituted imidazoles, often employing multicomponent reactions. nih.govrsc.org

| Modification Site | Synthetic Strategy | Example Precursors/Reagents | Resulting Derivative |

|---|---|---|---|

| Imidazole Ring (C4/C5) | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted imidazole analog |

| Imidazole Ring (N1) | N-Alkylation | Benzyl bromide, K₂CO₃ | N-benzyl imidazole analog nih.gov |

| Amide Group | Reaction with amines | Substituted amines | N-substituted prop-2-enamide analog |

| Alkene Bond | Michael Addition | Thiols, secondary amines | β-amino or β-thioether propanamide analog nih.gov |

The imidazole ring and the prop-2-enamide side chain can be used in concert to construct fused heterocyclic systems. A particularly important class of such compounds is the imidazo[1,2-a]pyridines, which are recognized as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry. rsc.orgresearchgate.net The synthesis of these systems often involves the reaction of a 2-aminoimidazole derivative with an α-haloketone or a related three-carbon electrophile. Alternatively, intramolecular cyclization strategies can be employed where the prop-2-enamide chain reacts with a substituent on the imidazole ring, or vice versa. The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including condensation reactions, multicomponent reactions, and oxidative coupling. rsc.orgnih.govnih.gov

The functional groups of this compound serve as handles for building even more complex structures, such as polyheterocyclic systems and macrocycles. researchgate.net

Polyheterocyclic Systems: The imidazole or amide moieties can be linked to other heterocyclic rings. For example, the amide could be formed from a heterocyclic amine, or a substituent on the imidazole ring could undergo a cyclization reaction to form an additional ring. Strategies like Ugi-Zhu reactions followed by cascade cyclizations are powerful tools for creating such complex molecules. nih.gov

Macrocyclic Architectures: By designing bifunctional derivatives of this compound, it is possible to perform intramolecular cyclizations to form macrocycles. Alternatively, intermolecular reactions with other bifunctional molecules can lead to the formation of large cyclic structures. Imidazole-containing macrocycles have attracted considerable attention for their applications in molecular recognition and catalysis. nih.gov The synthesis of these architectures often relies on high-dilution conditions to favor intramolecular over intermolecular reactions.

Applications in Advanced Materials and Catalysis

Role as Ligands in Coordination Chemistry

The imidazole (B134444) ring is a fundamental and versatile component in the field of coordination chemistry. researchgate.netrsc.org It possesses two nitrogen atoms with distinct electronic characteristics: one pyrrole-type nitrogen (N-H) and one pyridine-type imine nitrogen (-N=). The imine nitrogen, with its available lone pair of electrons, is the primary site for coordination with metal ions. wikipedia.org This makes imidazole and its derivatives, such as (2E)-3-(1H-imidazol-2-yl)prop-2-enamide, effective monodentate ligands, acting as pure sigma-donors. wikipedia.orgjocpr.com

The basicity of the imidazole ligand is intermediate between that of pyridine (B92270) and ammonia, allowing it to form stable complexes with a wide array of transition metals. wikipedia.org The versatility of the imidazole structure allows for its derivatization at the 1-, 2-, or 4-positions, enabling the creation of multifunctional ligands for the construction of metal-organic frameworks (MOFs) and other coordination supramolecular systems. researchgate.netrsc.org For example, zinc(II) coordination polymers have been successfully prepared using 3-(1H-imidazol-1-yl)propanoate ligands, which are structurally related to this compound. chemrxiv.orgchemrxiv.org In these structures, the zinc atoms are typically connected to the imidazole nitrogens and the carboxylate groups of different linkers. chemrxiv.org

The compact and flat nature of the imidazole ring allows multiple ligands to fit comfortably around a metal center, leading to various coordination geometries, such as octahedral complexes with Fe²⁺, Co²⁺, and Ni²⁺, and square planar complexes with Cu²⁺ and Pd²⁺. wikipedia.org The specific functional groups attached to the imidazole core, like the prop-2-enamide group in the title compound, can further influence the electronic properties and steric environment of the resulting metal complex, tailoring its properties for specific applications. researchgate.net

Application in Dye-Sensitized Solar Cells (DSSCs) and Optoelectronic Devices (for imidazole derivative dyes)

Imidazole derivatives have emerged as a promising class of organic sensitizers in dye-sensitized solar cells (DSSCs) and other optoelectronic devices. echemcom.comnih.gov Their amphoteric nature allows them to function as electron donors, linkers (π-bridges), or acceptors within the common Donor-π-Acceptor (D-π-A) architecture of organic dyes. nih.gov This versatility, combined with their synthetic accessibility, provides significant flexibility in designing dyes with tailored properties for efficient light harvesting and energy conversion. echemcom.comechemcom.com

The electronic properties of imidazole-based dyes are crucial for their performance in DSSCs. The imidazole ring can act as an auxiliary donor or a π-bridge, influencing the intramolecular charge transfer (ICT) characteristics of the dye. echemcom.comlookchem.com In a typical D-π-A dye, upon photoexcitation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO), usually localized on the donor, to the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor. echemcom.comsemanticscholar.org The imidazole moiety helps to facilitate this charge separation. echemcom.com

| Dye Code | Donor | π-Bridge/Auxiliary Donor | Acceptor | PCE (%) | Jsc (mA cm⁻²) | Voc (V) | FF (%) |

| CD-4 | Triphenylamine | Imidazole derivative | Cyanoacrylic acid | 4.11 | 8.60 | 0.63 | 75 |

| PP3 | - | Imidazole with alkyl chain | - | 2.01 | 3.75 | 0.73 | 73.9 |

| PP2 | - | Imidazole with nitrobenzene | - | 0.96 | 1.59 | 0.080 | 61.6 |

| Dpa-Cy | Diphenylamine | Imidazole | Cyanoacetic acid | 1.70 | 4.48 | 0.53 | 72 |

Table based on data from various studies on imidazole-based dyes. lookchem.comekb.eguokerbala.edu.iqresearchgate.net

Effective charge transfer is paramount for the functioning of DSSCs. This involves three key steps: electron injection from the excited dye into the semiconductor's conduction band (e.g., TiO₂), dye regeneration by the electrolyte, and prevention of charge recombination. nih.gov The energy levels of the dye's HOMO and LUMO must be precisely aligned with the conduction band of the semiconductor and the redox potential of the electrolyte. echemcom.com

The LUMO of the dye must be higher (more negative) than the semiconductor's conduction band edge for efficient electron injection, while the HOMO must be lower (more positive) than the electrolyte's redox potential for effective dye regeneration. echemcom.com Imidazole derivatives offer excellent opportunities for energy band gap engineering. By strategically modifying the donor, acceptor, and π-bridge components of the dye, the HOMO and LUMO energy levels can be fine-tuned. echemcom.comechemcom.com For example, theoretical studies using Density Functional Theory (DFT) have shown that varying the π-bridge in imidazole derivative dyes can significantly alter the HOMO-LUMO energy gap, which in turn affects the dye's absorption spectrum and electron injection capability. echemcom.comechemcom.com A lower energy gap generally leads to better light harvesting in the visible region. ekb.eg

Potential as Catalytic Components in Organic Transformations

The imidazole scaffold is not only a key component in materials science but also a versatile motif in catalysis. Its unique electronic structure, containing both a slightly acidic N-H proton and a basic pyridine-like nitrogen, allows it to act as a bifunctional catalyst in various organic reactions.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major area of synthetic chemistry. rsc.org Imidazole and its derivatives are effective organocatalysts for a range of transformations. rsc.orgrsc.org The amphoteric nature of the imidazole ring, possessing both aza (-N=) and amine (-NH-) functionalities, allows it to operate under nearly neutral reaction conditions, which minimizes side product formation. rsc.org

Imidazole has been successfully employed as a catalyst in multicomponent reactions (MCRs), which are powerful tools for building molecular diversity. rsc.orgrsc.org For example, it can catalyze the synthesis of highly functionalized molecules like 2-amino-4H-chromenes and pyrano[3,2-c]chromene derivatives. rsc.org In these reactions, the imidazole likely facilitates the initial condensation steps, such as the Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, by acting as a mild base. rsc.org The development of chiral ionic liquids based on 3-(1H-imidazol-1-yl)cyclohexanol has also demonstrated the application of imidazole derivatives as phase-transfer catalysts in asymmetric synthesis. rsc.org

In addition to their role in forming stable coordination complexes, imidazole-containing molecules like this compound serve as important ligands in transition metal catalysis. The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity, selectivity, and catalytic efficiency. mdpi.com

Imidazole derivatives are particularly significant as N-heterocyclic carbene (NHC) precursors. NHCs are powerful σ-donating ligands that form strong bonds with transition metals, leading to highly stable and active catalysts. rsc.org While the title compound is not an NHC, the broader family of imidazole-based ligands is central to this field. These ligands have been employed in various catalytic reactions, including C-H activation and cross-coupling reactions. For instance, nickel-catalyzed C-H arylations and alkenylations of imidazoles have been developed using specific phosphine (B1218219) ligands to achieve efficient coupling with phenol (B47542) derivatives and chloroarenes. researchgate.net The electronic and steric properties of the imidazole ligand can be tuned to control the outcome of the catalytic cycle, making them indispensable tools for modern synthetic chemistry. mdpi.com

Lack of Publicly Available Research on "this compound" in Advanced Materials and Catalysis

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research detailing the applications of the chemical compound This compound in the fields of advanced materials and catalysis, specifically concerning its exploration in functional materials development.

The investigation sought to uncover detailed research findings and data on the synthesis, properties, and performance of this specific compound for the development of functional materials. However, the search did not yield any relevant studies, patents, or scholarly articles that would allow for a thorough and scientifically accurate discussion as outlined in the requested article structure.

While research exists for structurally related imidazole-containing compounds and their various applications, the explicit focus on This compound reveals a significant gap in the current scientific literature within the specified domains. Therefore, the generation of content for the section "" and its subsection "Exploration in Functional Materials Development" is not possible at this time due to the absence of foundational research data.

Supramolecular Chemistry and Intermolecular Interactions of 2e 3 1h Imidazol 2 Yl Prop 2 Enamide

Analysis of Hydrogen Bonding Networks and Crystal Packing

While the specific crystal structure of (2E)-3-(1H-imidazol-2-yl)prop-2-enamide is not extensively detailed in the available literature, the analysis of related imidazole (B134444) and acrylamide (B121943) derivatives provides a strong basis for understanding its likely hydrogen bonding networks and crystal packing. The imidazole ring is capable of acting as both a hydrogen bond donor (N-H) and acceptor (the sp²-hybridized nitrogen). eurjchem.comsemanticscholar.org Similarly, the acrylamide group presents a hydrogen bond donor (N-H) and a strong acceptor (C=O). nih.govresearchgate.net

The combination of these groups is expected to result in a robust network of intermolecular hydrogen bonds. The most probable interactions would be N-H···N hydrogen bonds between the imidazole rings of adjacent molecules and N-H···O hydrogen bonds between the amide N-H and the carbonyl oxygen. eurjchem.comnih.gov These interactions are known to be highly directional and are key in the formation of supramolecular assemblies. semanticscholar.org

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction | Significance in Crystal Packing |

| Imidazole N-H | Imidazole N | N-H···N | Formation of chains or tapes |

| Amide N-H | Amide C=O | N-H···O | Formation of dimers or sheets |

| Imidazole N-H | Amide C=O | N-H···O | Cross-linking of different motifs |

| Amide N-H | Imidazole N | N-H···N | Cross-linking of different motifs |

Intramolecular Charge Transfer Phenomena

This compound possesses the key structural features of a donor-π-acceptor (D-π-A) system, which is conducive to intramolecular charge transfer (ICT). nih.govbeilstein-journals.org In this molecule, the electron-rich imidazole ring acts as the electron donor (D), while the electron-withdrawing acrylamide group serves as the electron acceptor (A). These two moieties are connected by a conjugated prop-2-en (vinylene) bridge (π), which facilitates the electronic communication between the donor and acceptor.

Upon photoexcitation, an electron can be promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor (imidazole), to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the acceptor (acrylamide). beilstein-journals.org This redistribution of electron density results in a significant increase in the dipole moment of the molecule in the excited state compared to the ground state.

This ICT character can be influenced by several factors, including the electronic nature of substituents on the imidazole ring and the polarity of the solvent. nih.gov In polar solvents, the excited state with a larger dipole moment is stabilized, which can lead to a red-shift (bathochromic shift) in the emission spectrum. The efficiency of ICT is also dependent on the planarity of the molecule, as a planar conformation allows for maximum overlap of the π-orbitals. beilstein-journals.org

Table 2: Components of the Donor-π-Acceptor System in this compound

| Component | Molecular Moiety | Electronic Character | Role in ICT |

| Donor (D) | 1H-imidazol-2-yl | Electron-rich | Electron-donating group |

| π-Bridge | -(CH=CH)- | Conjugated system | Facilitates electron transfer |

| Acceptor (A) | -C(O)NH₂ | Electron-deficient | Electron-withdrawing group |

Molecular Recognition and Anion Sensing Technologies

The structural and electronic properties of this compound make it a promising candidate for applications in molecular recognition, particularly in the sensing of anions. The imidazole N-H proton is sufficiently acidic to act as a hydrogen bond donor for anions. semanticscholar.orgtandfonline.com The formation of a hydrogen bond between the N-H group and an anion, such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), or dihydrogen phosphate (B84403) (H₂PO₄⁻), is the primary mechanism of recognition. semanticscholar.org

The binding of an anion to the imidazole N-H would likely lead to a change in the electronic properties of the entire molecule. This change can manifest as a detectable signal, such as a color change (colorimetric sensing) or a change in fluorescence intensity or wavelength (fluorometric sensing). semanticscholar.orgtandfonline.com The anion binding event can enhance the intramolecular charge transfer from the imidazole donor to the acrylamide acceptor, leading to a shift in the absorption or emission spectrum. semanticscholar.org In some cases, a strong interaction with a basic anion can lead to deprotonation of the imidazole N-H, causing a more dramatic change in the optical properties. semanticscholar.org

The selectivity of such a sensor can be tuned by modifying the structure of the molecule to create a binding pocket that is complementary in size, shape, and electronic character to a specific target anion. nih.gov The conjugated nature of this compound is advantageous for sensing applications, as small perturbations in the electronic structure upon anion binding can be amplified and translated into a readily measurable optical response. semanticscholar.orgmdpi.com

Table 3: Potential Anion Sensing Mechanism of this compound

| Step | Process | Consequence | Observable Signal |

| 1. Recognition | Anion approaches the imidazole N-H group. | --- | --- |

| 2. Binding | Formation of a hydrogen bond (N-H···Anion⁻). | Increased electron density on the imidazole ring. | Change in absorption spectrum. |

| 3. Signal Transduction | Enhanced intramolecular charge transfer (ICT). | Alteration of the energy levels of the HOMO and LUMO. | Shift in fluorescence emission or color change. |

| 4. (Possible) Deprotonation | Proton transfer to a highly basic anion. | Formation of an imidazolate anion. | Significant change in optical properties. |

Future Research Directions and Challenges in the Study of 2e 3 1h Imidazol 2 Yl Prop 2 Enamide

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly synthetic methods for producing (2E)-3-(1H-imidazol-2-yl)prop-2-enamide is a primary area of future research. Current synthetic strategies may rely on multi-step processes that can be time-consuming and generate significant waste. Future efforts will likely focus on the following:

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions will be crucial. This includes exploring enzymatic catalysis and solid-phase synthesis to minimize the environmental impact.

One-Pot Syntheses: Designing one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste.

Catalytic Methods: Investigating novel catalysts, such as transition metal complexes or organocatalysts, could lead to more selective and higher-yielding syntheses.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Route | Advantages | Challenges | Future Research Focus |

| Traditional Multi-Step Synthesis | Well-established procedures | Time-consuming, high waste generation, use of hazardous reagents | Optimization of reaction conditions, replacement of toxic reagents |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Scalability issues, specialized equipment required | Development of scalable microwave reactors, exploration of a wider range of solvents |

| Flow Chemistry | Precise control over reaction parameters, improved safety, ease of scalability | High initial investment, potential for clogging | Integration of in-line purification and analysis, development of novel reactor designs |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Limited enzyme availability and stability | Enzyme engineering to improve substrate scope and stability, discovery of novel enzymes |

In-Depth Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and modification of this compound is essential for optimizing existing methods and developing new ones. Future research should aim to:

Elucidate Reaction Pathways: Utilize techniques such as kinetic studies, isotopic labeling, and computational modeling to map out the detailed reaction pathways.

Identify Key Intermediates: Isolate and characterize reactive intermediates to gain a deeper understanding of the transformation process.

Investigate Catalyst-Substrate Interactions: Study the interactions between catalysts and substrates at a molecular level to design more efficient and selective catalysts.

Rational Design of Derivatives for Specific Advanced Applications

The rational design of derivatives of this compound is a promising avenue for developing new molecules with tailored properties for specific applications. The imidazole (B134444) scaffold is a known pharmacophore in medicinal chemistry, and modifications to the core structure could lead to compounds with enhanced biological activity. rsc.org Future research in this area will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of the parent compound and evaluate the effect of these modifications on its biological activity to establish clear SARs. researchgate.net

Target-Based Drug Design: Utilize computational docking and molecular modeling to design derivatives that can specifically interact with biological targets of interest. nih.gov

Combinatorial Chemistry: Generate libraries of derivatives to screen for a wide range of biological activities, potentially leading to the discovery of novel therapeutic agents.

Exploration of New Material Science Applications and Device Integration

The unique electronic and structural properties of imidazole-containing compounds suggest that this compound and its derivatives could have applications in material science. Future research should explore their potential use in:

Organic Electronics: Investigate the charge transport properties of these compounds for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Sensors: Develop chemical sensors based on the ability of the imidazole moiety to coordinate with metal ions or interact with specific analytes.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Use this compound as a ligand for the synthesis of novel coordination polymers and MOFs with interesting catalytic, storage, or separation properties.

Enhancements in Computational Predictive Modeling for Structure-Property Relationships

Computational modeling is a powerful tool for predicting the properties of molecules and guiding experimental work. researchgate.net Future research in this area should focus on:

Developing More Accurate Models: Improve the accuracy of computational models for predicting the electronic, optical, and biological properties of this compound and its derivatives.

High-Throughput Screening: Utilize computational methods to screen large virtual libraries of compounds to identify promising candidates for synthesis and experimental evaluation.

Integrating Machine Learning: Employ machine learning algorithms to develop predictive models based on existing experimental data, which can accelerate the discovery of new materials and molecules with desired properties.

常见问题

Q. Basic

- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the (2E)-stereochemistry and imidazole substitution pattern. The enamide proton typically appears as a doublet (J = 15–16 Hz) in the 6.5–7.5 ppm range .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsion angles, particularly for verifying the planar geometry of the enamide moiety. Challenges include obtaining high-quality crystals due to the compound’s polarity; additives like DMF/acetic acid mixtures improve crystallization .

How does structural modification of the imidazole ring influence biological activity?

Advanced

Structure-Activity Relationship (SAR) studies reveal that substitutions at the imidazole N1 or C2 positions modulate enzyme inhibition. For instance:

- C2 Chlorination : Introducing a chloro group at C2 (as in Factor XIa inhibitors) enhances binding affinity by forming halogen bonds with catalytic residues (e.g., Ki = 6.7 nM for 4-chlorophenyltetrazole analogs) .

- N1 Alkylation : Adding hydrophobic groups (e.g., benzyl) improves membrane permeability but may reduce solubility. Computational docking studies (e.g., using PDB 4X6P) guide optimal substitutions by predicting steric and electronic compatibility .

What challenges arise in resolving contradictions in reported Factor XIa inhibitory activities?

Advanced

Discrepancies often stem from assay conditions and structural variants :

- Enzyme Source : Recombinant human Factor XIa vs. plasma-derived enzymes may exhibit differing kinetic parameters due to glycosylation patterns .

- Substrate Specificity : Fluorogenic vs. chromogenic substrates yield varying IC50 values. For example, chromogenic assays may underestimate potency due to interference from the compound’s aromatic moieties .

- Stereochemical Purity : Trace (2Z)-isomers (from incomplete E/Z selectivity during synthesis) can artificially lower activity. HPLC-MS purity checks (>98%) are essential .

How do computational methods aid in designing analogs with improved pharmacokinetics?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Predict metabolic stability by modeling cytochrome P450 interactions. For instance, replacing labile ester groups with tetrazoles reduces oxidative degradation .

- QSAR Models : Correlate logP values with oral bioavailability. Analogs with logP 2.5–3.5 (e.g., 4X6P-derived compounds) show optimal absorption in preclinical models .

- Docking Studies : Identify P1/P2' pocket residues (e.g., Tyr151 in Factor XIa) to prioritize substitutions that enhance binding without increasing molecular weight .

What functional groups are critical for reactivity and stability?

Q. Basic

- Enamide Group : The α,β-unsaturated system participates in Michael additions and Diels-Alder reactions, requiring inert atmospheres (N2/Ar) during synthesis to prevent polymerization .

- Imidazole Ring : Acts as a hydrogen-bond donor/acceptor, influencing solubility in polar solvents (e.g., DMSO). Protonation at N3 under acidic conditions can destabilize the compound .

How is crystallographic data validated for novel derivatives?

Q. Advanced

- Rigorous Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. For example, imidazole N–H···O=C interactions are critical for lattice stability .

- Twinned Data Analysis : SHELXE resolves pseudo-merohedral twinning, common in enantiopure derivatives, by iterative phase correction .

- Deposition in PDB : Public datasets (e.g., PDB 4X6P) enable cross-validation of bond lengths (±0.02 Å) and angles (±2°) against established standards .

What strategies mitigate metabolic instability in vivo?

Q. Advanced

- Isosteric Replacement : Substituting metabolically labile groups (e.g., esters with tetrazoles) improves half-life. For example, tetrazole-containing analogs show 3-fold higher AUC in canine models .

- Prodrug Design : Phosphonates or acetylated precursors enhance solubility and delay hepatic clearance. Hydrolysis studies in simulated gastric fluid guide optimal prodrug selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。